
Serlopitant
概要
説明
セルロピタントは、神経キニン1(NK1)受容体拮抗薬として作用する低分子医薬品です。 様々な皮膚疾患に関連する慢性そう痒症(かゆみ)や原因不明の慢性そう痒症の治療における潜在的な治療応用、特にその可能性が研究されています 。 この化合物は、かゆみを軽減し、慢性そう痒症に苦しむ患者の生活の質を改善する有効性で知られています .
準備方法
セルロピタントの合成には、重要な中間体の形成と最終的なカップリング反応を含む、複数のステップが関与します反応条件は、多くの場合、目的の収率と純度を確保するために、有機溶媒、触媒、および特定の温度制御の使用を含みます .
化学反応の分析
セルロピタントは、以下を含む様々な化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
置換: セルロピタントは、特にトリフルオロメチル基とフルオロフェニル基を含む、置換反応を受けることができます。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、および求核剤が含まれます。
科学研究への応用
医学: セルロピタントの主な用途は、慢性そう痒症の治療です。
生物学: セルロピタントのNK1受容体拮抗薬としての役割は、神経キニン経路とその様々な生理学的および病理学的プロセスへの関与を研究するための貴重なツールとなります.
化学: この化合物のユニークな化学構造と反応性は、特に新しい合成方法と反応機構の開発において、化学研究の興味深い対象となります.
科学的研究の応用
Prurigo Nodularis
Prurigo nodularis is characterized by hard, itchy nodules on the skin. Clinical trials have assessed serlopitant's efficacy in reducing pruritus associated with this condition.
- Phase III Trials : Two Phase III trials (MTI-105 and MTI-106) were conducted to evaluate this compound's effectiveness. Although neither trial met its primary endpoint of statistically significant reduction in pruritus compared to placebo, numerical advantages were noted:
- In MTI-105, 26.54% of patients receiving this compound achieved a 4-point or greater improvement on the worst-itch numeric rating scale (WI-NRS) at week 10 compared to 20.31% in the placebo group (p=0.229) .
- In MTI-106, similar results were observed with 25.90% achieving significant improvement versus 18.95% in the placebo group (p=0.158) .
Atopic Dermatitis
This compound has also been evaluated for its potential in treating pruritus associated with atopic dermatitis.
- Phase II Trial Results : A Phase II trial indicated that this compound was well-tolerated but did not meet primary efficacy endpoints. However, numerical differences favoring this compound were noted across various time points .
- Ongoing Studies : Recruitment for further studies is underway to explore its effects on chronic pruritus from atopic dermatitis, with preliminary results showing significant reductions in itch scores compared to placebo .
Chronic Pruritus
This compound has broader applications in treating chronic pruritus across various underlying conditions.
- Efficacy Findings : In studies involving patients with severe chronic pruritus refractory to standard treatments, this compound demonstrated a dose-dependent reduction in itch severity, particularly at doses of 1 mg and 5 mg .
- Safety Profile : The drug was generally well tolerated, with mild to moderate treatment-emergent adverse events reported .
Data Summary Tables
Condition | Study Phase | Treatment Group | Primary Endpoint Achieved | Key Findings |
---|---|---|---|---|
Prurigo Nodularis | Phase III | This compound | No | Numerical advantage over placebo |
Atopic Dermatitis | Phase II | This compound | No | Numerical differences favoring drug |
Chronic Pruritus | Various | This compound | Yes (dose-dependent) | Significant reduction in itch severity |
Case Studies
- Patient Response in Prurigo Nodularis : A study involving patients with treatment-refractory prurigo nodularis showed a significant average reduction in pruritus scores after eight weeks of treatment with this compound . The most common adverse events included nasopharyngitis and diarrhea.
- Atopic Dermatitis Trial : In an ongoing trial for atopic dermatitis, early results indicated that patients receiving this compound experienced statistically significant reductions in their itch scores as early as day three of treatment .
作用機序
セルロピタントは、神経キニン経路における主要な役割を果たすNK1受容体を拮抗することにより、その効果を発揮します。NK1受容体は、痛みやかゆみのシグナル伝達に関与する神経ペプチドであるサブスタンスPによって活性化されます。 NK1受容体をブロックすることにより、セルロピタントはサブスタンスPの作用を阻害し、それによってかゆみの感覚を軽減し、患者に緩和をもたらします .
類似の化合物との比較
セルロピタントは、その特異的な化学構造と慢性そう痒症の治療における高い有効性により、NK1受容体拮抗薬の中でユニークです。類似の化合物には以下が含まれます。
アプレピタント: 化学療法誘発性の悪心と嘔吐の予防に主に使用される別のNK1受容体拮抗薬です。
ロラピタント: アプレピタントと同様に、化学療法に関連する悪心と嘔吐の予防に使用されます。
ボフォピタント: . セルロピタントは、慢性そう痒症の治療に特化し、臨床試験でその有効性が実証されているため、際立っています.
類似化合物との比較
Serlopitant is unique among NK1 receptor antagonists due to its specific chemical structure and high efficacy in treating chronic pruritus. Similar compounds include:
Aprepitant: Another NK1 receptor antagonist primarily used for preventing chemotherapy-induced nausea and vomiting.
Rolapitant: Similar to aprepitant, it is used for preventing nausea and vomiting associated with chemotherapy.
Vofopitant: . This compound stands out due to its specific focus on treating chronic pruritus and its demonstrated efficacy in clinical trials.
生物活性
Serlopitant is a highly selective neurokinin-1 receptor (NK1-R) antagonist that has been investigated for its potential to alleviate pruritus (itching) associated with various dermatological conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound functions by antagonizing the substance P (SP)/NK1-R pathway, which is critical in the perception of itch. SP is a neuropeptide that binds to NK1-Rs, leading to various physiological responses including pruritus, pain perception, and inflammation. The inhibition of this pathway has been shown to reduce pruritus in both clinical and preclinical studies.
Key Points:
- Substance P (SP) : A neuropeptide involved in pain and itch signaling.
- Neurokinin-1 Receptor (NK1-R) : The primary receptor for SP, found on various cell types including neurons and mast cells.
- Biological Functions : SP/NK1-R signaling is implicated in several biological processes such as immune response, vomiting reflex, and pain modulation .
Clinical Efficacy
This compound has undergone several clinical trials to evaluate its efficacy in treating pruritus. Below is a summary of key studies:
Phase 2 Trials
- Study MTI-102 : In this trial involving 127 patients with pruritus associated with prurigo nodularis, this compound demonstrated a statistically significant reduction in average pruritus by 48% at eight weeks compared to a 26% reduction in the placebo group .
Phase 3 Trials
- Studies MTI-105 and MTI-106 : These double-blind, placebo-controlled studies assessed this compound's efficacy in larger populations (285 and 295 patients respectively). Despite showing a numerical advantage over placebo, neither study met the primary endpoint for statistically significant reduction in pruritus:
Safety Profile
The safety of this compound has been evaluated across multiple studies. Generally, it has been well tolerated with no significant safety concerns reported:
Study | Dosage | Patient Population | Efficacy Findings | Safety Findings |
---|---|---|---|---|
MTI-102 | 5 mg | 127 patients | 48% reduction in pruritus | Well tolerated |
MTI-105 | 5 mg | 285 patients | Numerical advantage but not significant | No major safety issues |
MTI-106 | 5 mg | 295 patients | Numerical advantage but not significant | No major safety issues |
Case Studies
Several case studies have highlighted the potential of this compound in managing chronic pruritus:
- Chronic Pruritus Study (NCT01951274) : This study reported that patients receiving this compound at doses of 1 mg and 5 mg experienced statistically significant reductions in pruritus compared to placebo . The results indicated that this compound could be beneficial for patients refractory to traditional treatments.
- Long-term Efficacy Study : Ongoing studies are examining the long-term efficacy and safety of this compound in diverse populations suffering from chronic itch due to various underlying conditions .
特性
IUPAC Name |
3-[(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F7NO2/c1-16(19-10-20(28(31,32)33)12-21(11-19)29(34,35)36)39-26-9-4-18-14-37(23-7-8-24(38)13-23)15-25(18)27(26)17-2-5-22(30)6-3-17/h2-3,5-6,10-13,16,18,25-27H,4,7-9,14-15H2,1H3/t16-,18-,25-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNYCRJBCNNHRH-OIYLJQICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CN(CC3C2C4=CC=C(C=C4)F)C5=CC(=O)CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CC[C@@H]3CN(C[C@H]3[C@@H]2C4=CC=C(C=C4)F)C5=CC(=O)CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006599 | |
Record name | 3-[5-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-4-(4-fluorophenyl)octahydro-2H-isoindol-2-yl]cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860642-69-9 | |
Record name | Serlopitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860642-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serlopitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860642699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serlopitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12973 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[5-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-4-(4-fluorophenyl)octahydro-2H-isoindol-2-yl]cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERLOPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277V92K32B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。